molecular formula C18H33GdN4O10 B8123258 Gadobutrol Monohydrate

Gadobutrol Monohydrate

カタログ番号: B8123258
分子量: 622.7 g/mol
InChIキー: LAKUDJWFTFYTQQ-FXUMYAARSA-K
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gadobutrol Monohydrate is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is a non-ionic, macrocyclic compound that provides high contrast enhancement due to its unique physicochemical properties. This compound is marketed under various trade names, including Gadovist and Gadavist .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Gadobutrol Monohydrate involves the formation of a gadolinium complex with a macrocyclic ligand. The process typically starts with the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with 4,4-dimethyl-3,5,8-trioxabicyclo[5,1,0]octane and lithium chloride in an alcohol medium at elevated temperatures. This is followed by alkylation with sodium monochloroacetate in an alkaline medium. The intermediate is then worked up under acidic conditions, and gadolinium oxide is added. The pH is adjusted with lithium hydroxide to a neutral to slightly basic value, followed by concentration and addition of alcohol. The mixture is heated under reflux, cooled, and the crude product is isolated and dried. The crude product is then dissolved in water, purified on an ion exchanger, treated with activated carbon, and subjected to sterile filtration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for high yield and purity. The process is streamlined by forming the gadolinium complex in situ without the need for purification of intermediates, thus simplifying the synthesis and reducing costs .

化学反応の分析

Types of Reactions: Gadobutrol Monohydrate primarily undergoes complexation reactions due to its macrocyclic structure. It is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions.

Common Reagents and Conditions: The synthesis involves reagents such as cyclen, 4,4-dimethyl-3,5,8-trioxabicyclo[5,1,0]octane, lithium chloride, sodium monochloroacetate, and gadolinium oxide. The reactions are typically carried out in alcohol or aqueous media under controlled pH and temperature conditions .

Major Products: The major product of these reactions is this compound itself, which is a stable gadolinium complex. The high purity of the final product is ensured through multiple purification steps, including ion exchange and activated carbon treatment .

科学的研究の応用

Gadobutrol Monohydrate is extensively used in medical imaging, particularly in MRI, to enhance the contrast of images. It is used to visualize pathological lesions in various body regions, including the central nervous system, breast tissue, and vascular structures. Its applications extend to contrast-enhanced magnetic resonance angiography (CE-MRA) for diagnosing stroke, detecting tumor perfusion, and identifying focal cerebral ischemia .

In addition to its medical applications, this compound is used in scientific research to study the blood-brain barrier, tumor vascularity, and myocardial perfusion. Its high stability and low risk of nephrogenic systemic fibrosis make it a preferred contrast agent in both clinical and research settings .

作用機序

Gadobutrol Monohydrate enhances MRI images by altering the magnetic properties of nearby water molecules. It shortens the relaxation times (T1 and T2) of protons in tissue water, thereby increasing the signal intensity in MRI scans. This effect is due to the paramagnetic properties of gadolinium, which interacts with the magnetic field and enhances the contrast of the images .

The compound targets areas with disrupted blood-brain barriers or abnormal vascularity, making it particularly useful for detecting lesions and tumors. It is administered intravenously and is distributed throughout the body, highlighting areas with increased vascular permeability .

類似化合物との比較

生物活性

Gadobutrol monohydrate is a gadolinium-based contrast agent (GBCA) used primarily in magnetic resonance imaging (MRI). Its unique properties, including high relaxivity and macrocyclic structure, contribute to its effectiveness in enhancing image quality during diagnostic procedures. This article explores the biological activity of gadobutrol, focusing on its pharmacological properties, safety profile, and clinical applications.

Chemical and Physical Properties

Gadobutrol (C₁₈H₃₁GdN₄O₉) is characterized as a hydrophilic, electrically neutral macrocyclic compound. It is formulated at a concentration of 1.0 mmol/ml, which is higher than many other GBCAs, allowing for superior image enhancement due to its increased gadolinium concentration. The macrocyclic structure enhances the stability of the gadolinium ion, reducing the risk of nephrogenic systemic fibrosis (NSF), a serious condition associated with some linear GBCAs .

The primary mechanism through which gadobutrol enhances MRI images is by shortening the relaxation times of protons in tissues:

  • Relaxation Times : Gadobutrol significantly shortens T1 and T2 relaxation times, leading to increased signal intensity on MRI scans. At a standard pH of 7 and temperature of 37°C, gadobutrol exhibits a T1 relaxivity (r1) of 5.2 L/(mmol·sec) and a T2 relaxivity (r2) of 6.1 L/(mmol·sec) .
  • Field Dependence : The relaxivity values are relatively stable across different magnetic field strengths, which is beneficial for various MRI techniques .

Pharmacokinetics

The pharmacokinetic profile of gadobutrol reveals important data regarding its distribution, metabolism, and elimination:

  • Distribution : After intravenous administration, gadobutrol rapidly distributes into the extracellular space. Plasma concentrations peak shortly after injection and decline over time .
  • Elimination : Gadobutrol is primarily excreted unchanged through the kidneys. Over 90% of the administered dose is eliminated within 12 hours post-injection .
  • Half-Life : The median terminal elimination half-life varies across populations but remains consistent with typical GBCA profiles .

Safety and Tolerability

Gadobutrol has been shown to have a favorable safety profile across various studies:

  • Adverse Reactions : In the GARDIAN study involving over 1,000 pediatric patients, gadobutrol was well tolerated with adverse reaction rates as low as 0.5%, comparable to adult populations .
  • Nephrogenic Systemic Fibrosis : Importantly, there were no reported cases of NSF among patients with impaired renal function during clinical evaluations .
  • Breastfeeding Considerations : Limited studies indicate that only a small fraction (0.01% to 0.04%) of the maternal dose is excreted in breast milk, suggesting minimal risk for nursing infants .

Clinical Applications

Gadobutrol's clinical applications are diverse due to its effectiveness in enhancing MRI imaging:

  • Central Nervous System Imaging : It is utilized to detect abnormalities in the blood-brain barrier and vascularity in both adult and pediatric patients .
  • Oncology : Gadobutrol aids in assessing malignant breast disease and other tumors by providing clear imaging for diagnosis and treatment planning .
  • Cardiac Imaging : The agent is also employed in evaluating myocardial perfusion and late gadolinium enhancement in patients with coronary artery disease .

Research Findings and Case Studies

Several studies have highlighted the efficacy and safety of gadobutrol:

StudyPopulationDosageAdverse ReactionsKey Findings
GARDIAN StudyPediatric (<18 years)Mean 0.13 mmol/kg0.5% ADRsExcellent contrast quality in 97.8%
Hahn et al.Children (2–17 years)0.5 mmol/kg5.8% ADRsHigher ADRs attributed to longer follow-up
General PopulationAdultsStandard dosingLow rates across multiple studiesNo significant nephrotoxicity reported

特性

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3/t14-,15-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKUDJWFTFYTQQ-FXUMYAARSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].O.[Gd+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33GdN4O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198637-52-4
Record name Gadobutrol monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198637524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GADOBUTROL MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A84BDC25NG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadobutrol Monohydrate
Reactant of Route 2
Gadobutrol Monohydrate
Reactant of Route 3
Gadobutrol Monohydrate
Reactant of Route 4
Gadobutrol Monohydrate
Reactant of Route 5
Reactant of Route 5
Gadobutrol Monohydrate
Reactant of Route 6
Reactant of Route 6
Gadobutrol Monohydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。